REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4]([NH:6][C:7]1[N:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=1)=[O:5]>C(O)C.C(OCC)(=O)C.[Pt]=O>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4]([NH:6][C:7]1[N:8]=[CH:9][C:10]([NH2:13])=[CH:11][N:12]=1)=[O:5]
|
Name
|
|
Quantity
|
278 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)NC2=NC=C(C=N2)[N+](=O)[O-])C=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 3 hours under an atmosphere of hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 5% methanol in ethyl acetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC2=NC=C(C=N2)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |